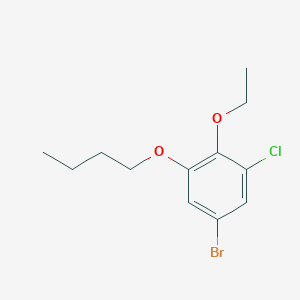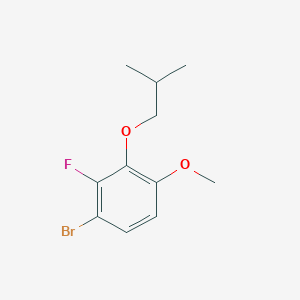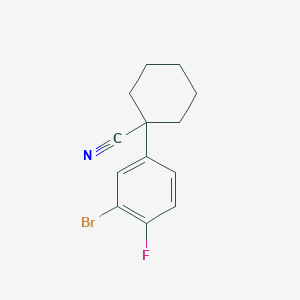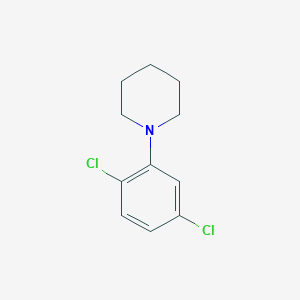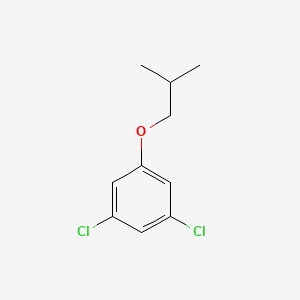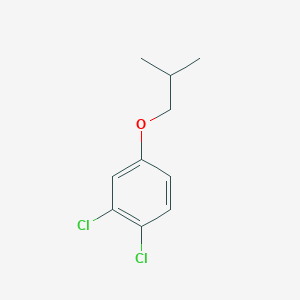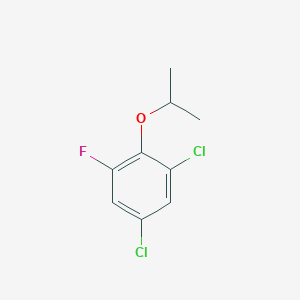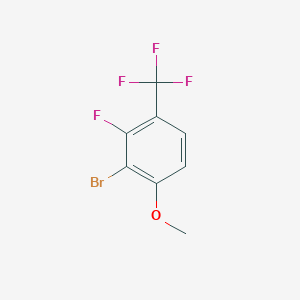
2-Bromo-3-fluoro-1-methoxy-4-(trifluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-3-fluoro-1-methoxy-4-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of bromine, fluorine, methoxy, and trifluoromethyl groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-fluoro-1-methoxy-4-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method includes the halogenation of a suitable benzene derivative followed by the introduction of methoxy and trifluoromethyl groups. For example, starting with a fluorobenzene derivative, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. Subsequent methoxylation can be performed using methanol in the presence of a base, and trifluoromethylation can be achieved using trifluoromethyl iodide or other suitable reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity. The choice of reagents and conditions is crucial to minimize costs and environmental impact.
化学反应分析
Types of Reactions
2-Bromo-3-fluoro-1-methoxy-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the trifluoromethyl group can undergo reduction under specific conditions.
Coupling Reactions: This compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
2-Bromo-3-fluoro-1-methoxy-4-(trifluoromethyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those requiring fluorinated aromatic rings for enhanced biological activity.
Materials Science: It is used in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
作用机制
The mechanism of action of 2-Bromo-3-fluoro-1-methoxy-4-(trifluoromethyl)benzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in substitution reactions, the bromine or fluorine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating with the bromine atom and the boronic acid .
相似化合物的比较
Similar Compounds
- 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene
- 3-Bromo-4-fluorobenzotrifluoride
- 1-Bromo-3-(trifluoromethoxy)benzene
Uniqueness
2-Bromo-3-fluoro-1-methoxy-4-(trifluoromethyl)benzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and physical properties. The presence of both bromine and fluorine atoms allows for selective substitution reactions, while the methoxy and trifluoromethyl groups contribute to its stability and lipophilicity.
属性
IUPAC Name |
2-bromo-3-fluoro-1-methoxy-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4O/c1-14-5-3-2-4(8(11,12)13)7(10)6(5)9/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATQBUWFAVYMDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(F)(F)F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
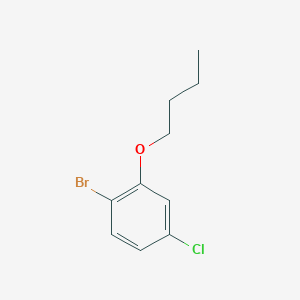
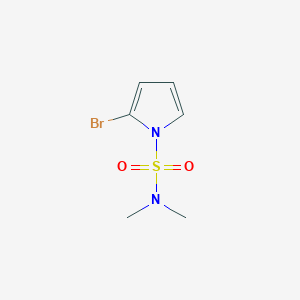
![[(2-Bromo-6-chlorophenyl)methyl]diethylamine](/img/structure/B8031159.png)
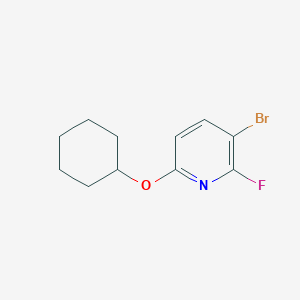
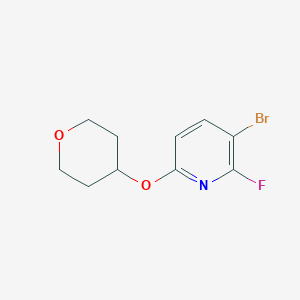
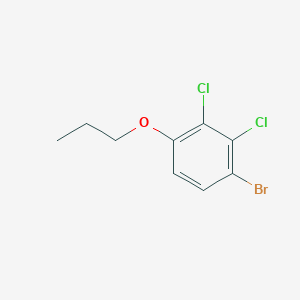
![[(2-Bromo-5-fluorophenyl)methyl]diethylamine hydrochloride](/img/structure/B8031189.png)
